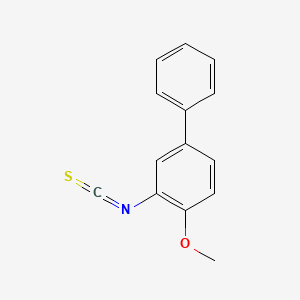

(2-Methoxy-5-phenyl)phenyl isothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

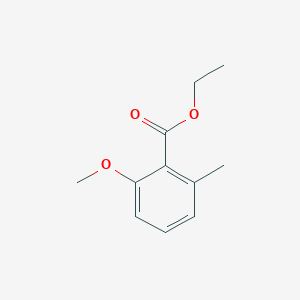

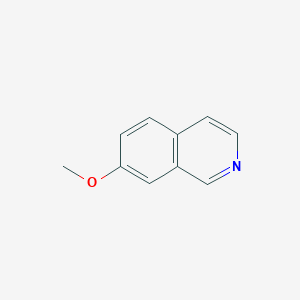

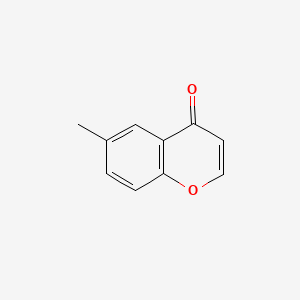

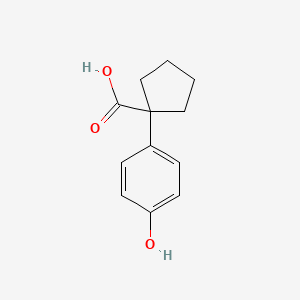

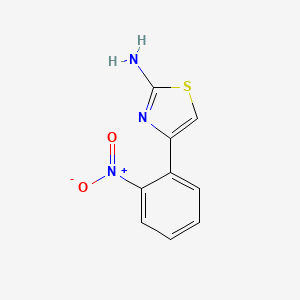

“(2-Methoxy-5-phenyl)phenyl isothiocyanate” is a chemical compound with the molecular formula C14H11NOS. It has a molecular weight of 241.31 . The IUPAC name for this compound is 3-isothiocyanato-4-methoxy-1,1’-biphenyl .

Molecular Structure Analysis

The molecular structure of “(2-Methoxy-5-phenyl)phenyl isothiocyanate” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

“(2-Methoxy-5-phenyl)phenyl isothiocyanate” has a molecular weight of 241.308 . More detailed physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación

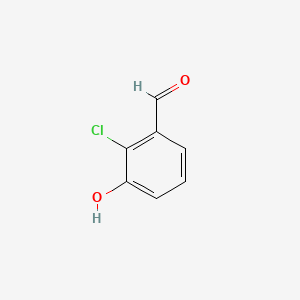

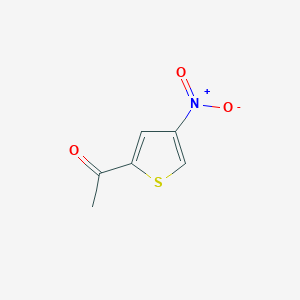

Synthesis of Thiophene Derivatives

Isothiocyanates are crucial in synthesizing thiophene derivatives, which are significant in medicinal chemistry, pharmacology, agrochemistry, and materials science . The compound can react with various substrates to produce thiophenes that are screened for their potential anticancer activity against human cancer cell lines such as HEPG2 and MCF7 .

Antimicrobial Activity

The synthesized thiophenes from isothiocyanates have been tested for their antibacterial properties. They exhibit excellent to good activity against Gram-negative microorganisms like Pseudomonas aeruginosa and Escherichia coli, and moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Additionally, they show moderate to low antifungal activity against fungi like Aspergillus niger and Candida albicans .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives, which can be synthesized using isothiocyanates, are applied as key materials in OLEDs. These compounds contribute to the development of advanced display and lighting technologies .

Organic Field-Effect Transistors (OFETs)

Similarly, thiophene derivatives are used in OFETs, which are essential for creating flexible electronic devices. The electronic properties of these derivatives make them suitable for use in transistors .

Organic Photovoltaics (OPVs)

In the field of renewable energy, thiophene derivatives play a role in the production of organic photovoltaic cells. These cells are an alternative to traditional silicon-based solar cells, offering the advantage of being lightweight and flexible .

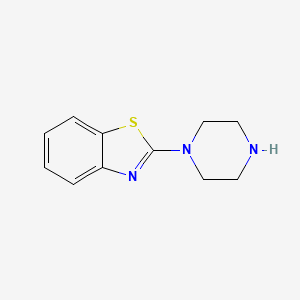

Medicinal Chemistry

Isothiocyanates are part of the synthesis process for drugs that contain a thiophene moiety. These drugs are used to treat conditions such as major depressive disorder, type 2 diabetes, and heart disease, with examples including duloxetine, canagliflozin, and clopidogrel .

PEGylation of Proteins

Phenyl isothiocyanate, a related compound, has been modified for use in the PEGylation of proteins. This process involves attaching polyethylene glycol (PEG) chains to proteins, which can alter their properties and improve their therapeutic potential .

Peptide Sequencing

Phenyl isothiocyanate is also used in peptide sequencing by Edman degradation. This method allows for the identification of amino acid sequences in peptides, which is fundamental in protein research and drug development .

Mecanismo De Acción

Target of Action

Isothiocyanates, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures . .

Mode of Action

Phenyl isothiocyanate, a related compound, is known to be a good electrophilic reagent due to the fact that the electrons of the group (N=C=S) could be spread over the benzene, and it is highly reactive with various amines

Biochemical Pathways

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Action Environment

It is known that the synthesis of isothiocyanates can be carried out under the protection of nitrogen and mild conditions . This suggests that the compound might be sensitive to certain environmental conditions.

Propiedades

IUPAC Name |

2-isothiocyanato-1-methoxy-4-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-14-8-7-12(9-13(14)15-10-17)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRMLJYZKZTEFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347092 |

Source

|

| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206761-68-4 |

Source

|

| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)